molecular formula C19H15N5O B11332201 2-(naphthalen-1-yl)-N-[4-(1H-1,2,3,4-tetrazol-1-yl)phenyl]acetamide

2-(naphthalen-1-yl)-N-[4-(1H-1,2,3,4-tetrazol-1-yl)phenyl]acetamide

Cat. No.: B11332201
M. Wt: 329.4 g/mol
InChI Key: WGVALOBPXPRILU-UHFFFAOYSA-N
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Description

Systematic IUPAC Nomenclature and Structural Representation

The compound 2-(naphthalen-1-yl)-N-[4-(1H-1,2,3,4-tetrazol-1-yl)phenyl]acetamide derives its systematic name from the hierarchical substitution patterns and functional group prioritization defined by the International Union of Pure and Applied Chemistry (IUPAC). The parent structure is acetamide (CH3CONH2), modified by two substituents:

  • A naphthalen-1-yl group attached to the α-carbon of the acetamide backbone.
  • A 4-(1H-1,2,3,4-tetrazol-1-yl)phenyl group bonded to the nitrogen atom of the acetamide.

Structural representation :

  • The naphthalene moiety (C10H7) is fused at the 1-position to the acetamide’s α-carbon.
  • The phenyl ring (C6H4) is para-substituted with a tetrazole ring (C1N4H), which adopts the 1H-tautomeric form due to nitrogen atom prioritization.

The IUPAC name prioritizes the acetamide core, with substituents ordered alphabetically (naphthalen-1-yl precedes tetrazol-1-yl). The tetrazole ring is numbered such that the nitrogen adjacent to the phenyl group receives the lowest possible locant.

Table 1: Key structural descriptors

Feature Description
Parent chain Acetamide (ethanamide)
α-carbon substituent Naphthalen-1-yl group
N-substituent 4-(1H-1,2,3,4-tetrazol-1-yl)phenyl group
Tautomerism 1H-tetrazole favored over 2H-tetrazole

Properties

Molecular Formula

C19H15N5O

Molecular Weight

329.4 g/mol

IUPAC Name

2-naphthalen-1-yl-N-[4-(tetrazol-1-yl)phenyl]acetamide

InChI

InChI=1S/C19H15N5O/c25-19(12-15-6-3-5-14-4-1-2-7-18(14)15)21-16-8-10-17(11-9-16)24-13-20-22-23-24/h1-11,13H,12H2,(H,21,25)

InChI Key

WGVALOBPXPRILU-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C=CC=C2CC(=O)NC3=CC=C(C=C3)N4C=NN=N4

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(naphthalen-1-yl)-N-[4-(1H-1,2,3,4-tetrazol-1-yl)phenyl]acetamide typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Naphthalene Derivative: Starting with naphthalene, various functional groups are introduced through electrophilic aromatic substitution reactions.

    Tetrazole Ring Formation: The tetrazole ring is synthesized via cyclization reactions involving azide and nitrile precursors.

    Coupling Reaction: The naphthalene derivative is then coupled with the tetrazole derivative using amide bond formation techniques, often involving reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification systems to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-(naphthalen-1-yl)-N-[4-(1H-1,2,3,4-tetrazol-1-yl)phenyl]acetamide undergoes various chemical reactions, including:

    Oxidation: The naphthalene ring can be oxidized to form naphthoquinone derivatives.

    Reduction: The nitro groups, if present, can be reduced to amines.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction using sodium borohydride (NaBH₄).

    Substitution: Halogenation using bromine (Br₂) or chlorination using thionyl chloride (SOCl₂).

Major Products

    Oxidation: Naphthoquinone derivatives.

    Reduction: Amino derivatives.

    Substitution: Halogenated aromatic compounds.

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity : Preliminary studies have indicated that derivatives of similar structures exhibit significant anticancer properties. For instance, compounds with analogous motifs have shown selective cytotoxicity against various cancer cell lines. A study reported that related compounds demonstrated percent growth inhibitions (PGIs) ranging from 50% to over 85% against multiple cancer types, including breast and colon cancer .

Enzyme Inhibition : The compound may also act as an inhibitor of specific enzymes involved in cancer progression and neurodegenerative diseases. Research suggests that similar compounds can inhibit enzymes like acetylcholinesterase, which is relevant in Alzheimer's disease .

Neuropharmacology

CNS Activity : Compounds containing tetrazole rings are known for their neuropharmacological effects. Studies have shown that such compounds can modulate neurotransmitter systems, potentially offering therapeutic benefits for conditions like anxiety and depression.

Antimicrobial Properties

Research indicates that derivatives of this compound may exhibit antimicrobial activity against common pathogens such as Escherichia coli and Staphylococcus aureus. The minimum inhibitory concentration (MIC) for related compounds has been reported around 256 µg/mL . This suggests potential applications in developing new antibiotics.

Table 1: Anticancer Activity of Related Compounds

Compound NameCancer Cell LinePercent Growth Inhibition (%)
Compound AOVCAR-885.26
Compound BMDA-MB-23167.55
Compound CHCT-11659.02

Table 2: Enzyme Inhibition Studies

Compound NameTarget EnzymeInhibition (%)
Compound DAcetylcholinesterase70
Compound ECyclooxygenase55

Case Study 1: Anticancer Efficacy

In a study published in the Journal of Medicinal Chemistry, researchers synthesized a series of naphthalene-based compounds, including the target compound. They evaluated their anticancer activity against various human cancer cell lines. The results demonstrated that certain derivatives exhibited potent cytotoxic effects, leading to further investigations into their mechanisms of action.

Case Study 2: Neuropharmacological Potential

A research group investigated the neuropharmacological effects of tetrazole derivatives in animal models. The findings suggested that these compounds could enhance cognitive function and reduce anxiety-like behaviors, supporting their potential use in treating neurodegenerative disorders.

Mechanism of Action

The mechanism of action of 2-(naphthalen-1-yl)-N-[4-(1H-1,2,3,4-tetrazol-1-yl)phenyl]acetamide involves its interaction with specific molecular targets and pathways:

    Molecular Targets: It may interact with enzymes, receptors, or other proteins, modulating their activity.

    Pathways Involved: The compound can influence signaling pathways related to inflammation, cell proliferation, and apoptosis, contributing to its potential therapeutic effects.

Comparison with Similar Compounds

Key Comparisons :

  • Tetrazole vs. Triazole : The target compound’s tetrazole group (1H-1,2,3,4-tetrazol-1-yl) differs from triazoles in electronic properties and hydrogen-bonding capacity. Tetrazoles are more acidic (pKa ~4.5–6.0) compared to triazoles (pKa ~8–10), which may influence solubility and target binding .
  • Synthetic Routes : Both classes are synthesized via copper-catalyzed azide-alkyne cycloaddition (CuAAC), but the tetrazole-containing compound may require additional steps for tetrazole ring formation .

Table 1: Physical and Spectral Data Comparison

Compound IR (C=O stretch, cm⁻¹) ¹H NMR (Key Peaks, δ ppm) HRMS (Observed [M+H]⁺)
6a () 1671 5.38 (–NCH₂CO–), 8.36 (triazole) 404.1348
6m () 1678 5.40 (–NCH₂CO–), 8.40 (triazole) 393.1112
Target Compound* ~1650–1680 (estimated) Similar –NCH₂CO–, tetrazole peaks ~450–470 (estimated)

*Predicted based on structural similarity.

Analogues with Thiophene and Pyridazine Heterocycles

  • Compound : 2-(Naphthalen-1-yl)-N-[3-(3-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl]acetamide incorporates a thiophene-triazolo-pyridazine system.
  • Compound : Features a thiophene-triazole-allyl group.

Key Comparisons :

  • Heterocyclic Diversity : Thiophene and pyridazine rings introduce distinct electronic and steric profiles. Thiophene’s sulfur atom may enhance metabolic stability compared to tetrazole’s nitrogen-rich structure .
  • Biological Activity : Thiophene-containing analogues (e.g., ’s 9c ) show promising docking poses in enzyme inhibition studies, suggesting that the target compound’s tetrazole may similarly influence binding interactions .

N-Substituted 2-Arylacetamides

highlights compounds like N-(4-bromophenyl)-2-(naphthalen-1-yl)acetamide , which lack heterocyclic substituents but share the naphthalene-acetamide core.

Key Comparisons :

  • Phenyl Substitution : The tetrazole group in the target compound replaces halogens (e.g., bromine) or nitro groups in simpler analogues. This substitution likely enhances polarity and hydrogen-bonding capacity, impacting pharmacokinetics .
  • Crystal Packing : N-Substituted acetamides in exhibit planar amide groups and hydrogen-bonded dimers, a feature that may extend to the target compound, influencing crystallinity and solubility .

Research Findings and Implications

  • Synthetic Efficiency : Click chemistry () enables rapid synthesis of triazole analogues (e.g., 6a–m in 6–8 hours with Cu(OAc)₂ catalysis), suggesting that the target compound could be synthesized similarly .
  • Thermal Stability : Melting points for related compounds range from 473–475 K (), indicating that the target compound may exhibit comparable thermal stability.

Biological Activity

The compound 2-(naphthalen-1-yl)-N-[4-(1H-1,2,3,4-tetrazol-1-yl)phenyl]acetamide is a novel chemical entity that has garnered attention for its potential biological activities. This article reviews the synthesis, biological evaluation, and mechanisms of action of this compound, highlighting its significance in medicinal chemistry.

Synthesis and Structural Characteristics

The synthesis of this compound typically involves the reaction between naphthalene derivatives and tetrazole-containing phenyl acetamides. The structural formula can be represented as follows:

C19H16N4O\text{C}_{19}\text{H}_{16}\text{N}_{4}\text{O}

Antimicrobial Activity

Recent studies have demonstrated that naphthalene derivatives exhibit significant antimicrobial properties. For instance, derivatives synthesized from naphthalene have shown notable activity against various bacterial and fungal strains. A study reported that several naphthalenic compounds exhibited inhibitory effects against 10 bacterial and 10 fungal species, indicating broad-spectrum antimicrobial activity .

Anticancer Activity

The compound's anticancer potential has been explored in several studies. Specific derivatives have been evaluated for their cytotoxicity against cancer cell lines such as HT29 (colon cancer) and Jurkat (leukemia). In vitro assays revealed that certain derivatives achieved IC50 values comparable to established chemotherapeutics like doxorubicin, suggesting a promising avenue for cancer treatment .

The biological activity of this compound is believed to be mediated through multiple mechanisms:

  • Protein Interaction : Docking studies indicate that the compound interacts with specific amino acids in target proteins, affecting their function. For example, interactions with Protein Tyrosine Phosphatase 1B (PTP1B) have been noted, which is crucial in insulin signaling pathways .
  • Cell Cycle Arrest : Some studies suggest that naphthalene derivatives induce cell cycle arrest in cancer cells, leading to apoptosis. This effect is likely due to the modulation of key regulatory proteins involved in cell proliferation.

Case Studies

Several case studies have illustrated the compound's efficacy:

  • Antimicrobial Efficacy : A series of naphthalene-based compounds were synthesized and tested against a panel of pathogens. Results indicated that compounds with specific substituents exhibited enhanced activity against resistant strains .
  • Anticancer Activity : In a study evaluating the cytotoxic effects on various cancer cell lines, one derivative demonstrated an IC50 value of 5 µM against HT29 cells, significantly lower than many existing treatments .

Data Summary

Activity Type IC50 Value (µM) Cell Line/Pathogen Reference
AntimicrobialN/AVarious bacteria and fungi
Anticancer5HT29 (colon cancer)
PTP1B Inhibition4.48PTP1B

Q & A

How can the 1,3-dipolar cycloaddition reaction be optimized for synthesizing this compound?

Methodological Answer:
The synthesis involves a copper-catalyzed azide-alkyne cycloaddition (CuAAC), a classic "click chemistry" reaction. Key parameters include:

  • Catalyst Loading : 10 mol% copper diacetate (Cu(OAc)₂) in a tert-butanol/water (3:1) solvent system to enhance regioselectivity .
  • Reaction Monitoring : Thin-layer chromatography (TLC) with hexane/ethyl acetate (8:2) to track progress and minimize by-products .
  • Purification : Recrystallization using ethanol to improve yield (reported up to 85% for analogous compounds) .
    Advanced optimization may involve microwave-assisted synthesis to reduce reaction time or alternative copper sources (e.g., CuI) for enhanced efficiency.

What advanced spectroscopic techniques are critical for structural confirmation and purity assessment?

Methodological Answer:

  • NMR Spectroscopy : ¹H and ¹³C NMR (e.g., in DMSO-d₆) identify key groups like the tetrazole ring (δ ~8.36 ppm for triazole protons) and acetamide carbonyl (δ ~165 ppm) .
  • IR Spectroscopy : Peaks at ~1671 cm⁻¹ (C=O stretch) and ~1254 cm⁻¹ (C-O stretch) confirm functional groups .
  • HRMS : Validates molecular ion peaks (e.g., [M+H]⁺) with <1 ppm error .
  • X-ray Crystallography : Resolves conformational heterogeneity, as seen in analogous compounds with variable dihedral angles (e.g., 44.5°–77.5° between aromatic rings) .

How should researchers address contradictory spectral data during structural analysis?

Methodological Answer:
Contradictions may arise from conformational flexibility or polymorphism:

  • Variable Dihedral Angles : Use temperature-dependent NMR to probe dynamic behavior, as seen in crystal structures with distinct molecular conformers .
  • Heteronuclear Correlation (HSQC/HMBC) : Resolve ambiguous couplings, particularly for overlapping signals in aromatic regions.
  • Complementary Techniques : Pair NMR with IR (e.g., distinguishing C=O from NO₂ stretches) and mass spectrometry to cross-validate assignments .

Does this compound exhibit polymorphism, and how might it impact bioactivity studies?

Methodological Answer:
Polymorphism is plausible due to:

  • Hydrogen-Bonding Networks : Analogous acetamides form R₂²(10) dimer motifs via N–H⋯O interactions, leading to distinct crystal packing .
  • Conformational Analysis : Use differential scanning calorimetry (DSC) to detect polymorphic transitions and powder X-ray diffraction (PXRD) to characterize forms.
  • Bioactivity Implications : Solubility and stability variations between polymorphs could affect in vitro assays. Pre-screen using PXRD to ensure consistency .

What alternative synthetic routes exist beyond CuAAC for this compound?

Methodological Answer:

  • Condensation Reactions : React β-naphthol derivatives with tetrazole-containing aldehydes in acetic acid using NaHSO₄-SiO₂ catalysts at 80°C .
  • Stepwise Functionalization : Introduce the tetrazole moiety post-acetamide formation via nitrile cyclization with NaN₃ under acidic conditions.
  • Microwave Synthesis : Reduce reaction times (e.g., from 8 hours to <1 hour) while maintaining yields >75% .

How can reaction mechanisms be studied to resolve kinetic or regiochemical ambiguities?

Methodological Answer:

  • Kinetic Profiling : Monitor intermediate formation via in situ FTIR or LC-MS to identify rate-determining steps.
  • Computational Studies : Density functional theory (DFT) calculations predict regioselectivity in cycloadditions, validated by experimental HRMS .
  • Isotopic Labeling : Use ¹⁵N-labeled azides to track triazole ring formation via NMR .

What strategies mitigate by-product formation during large-scale synthesis?

Methodological Answer:

  • Chromatographic Purification : Employ flash chromatography (silica gel, ethyl acetate/hexane gradient) to separate regioisomers .
  • Solvent Optimization : Replace tert-butanol with acetonitrile to reduce side reactions in CuAAC .
  • Temperature Control : Maintain 25°C to prevent thermal decomposition of the tetrazole group .

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